2-O-(4-Iodobenzyl)glucose 2-O-(4-Iodobenzyl)glucose
Brand Name: Vulcanchem
CAS No.: 108736-66-9
VCID: VC20755210
InChI: InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2
SMILES: C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I
Molecular Formula: C13H17IO6
Molecular Weight: 394.17 g/mol

2-O-(4-Iodobenzyl)glucose

CAS No.: 108736-66-9

Cat. No.: VC20755210

Molecular Formula: C13H17IO6

Molecular Weight: 394.17 g/mol

* For research use only. Not for human or veterinary use.

2-O-(4-Iodobenzyl)glucose - 108736-66-9

Specification

CAS No. 108736-66-9
Molecular Formula C13H17IO6
Molecular Weight 394.17 g/mol
IUPAC Name (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal
Standard InChI InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2
Standard InChI Key KLIHZNHQGXMTIA-VRTWZNOMSA-N
Isomeric SMILES C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I]
SMILES C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I
Canonical SMILES C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator